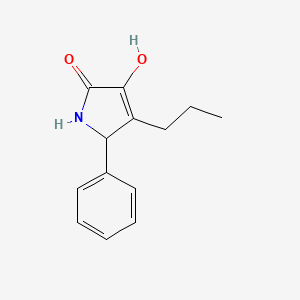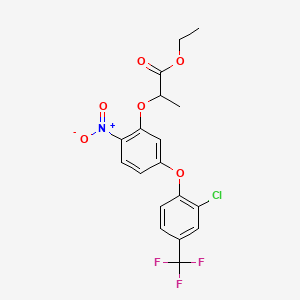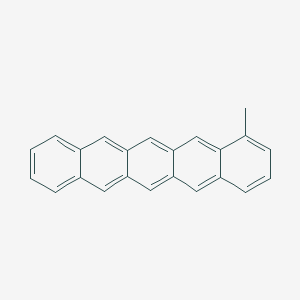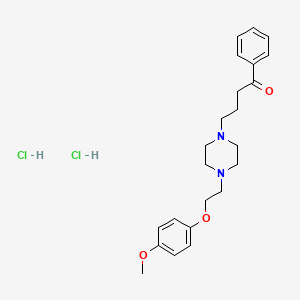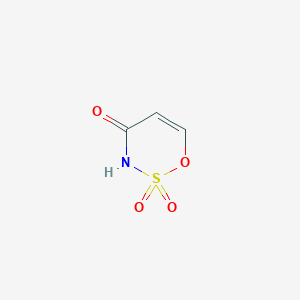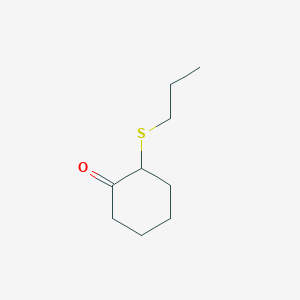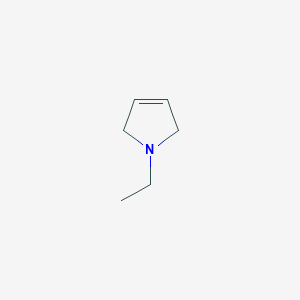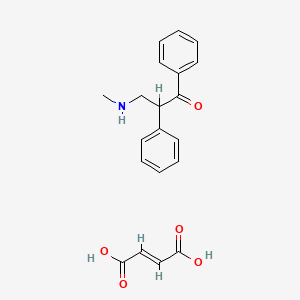
Barium--oxoplatinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium–oxoplatinum (1/1) typically involves the reaction of barium salts with platinum compounds under controlled conditions. One common method is the co-precipitation technique, where barium chloride and platinum chloride are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain barium–oxoplatinum (1/1) .
Industrial Production Methods
Industrial production of barium–oxoplatinum (1/1) may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium–oxoplatinum (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of barium and platinum, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Barium–oxoplatinum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate and platinum oxides, while reduction can produce elemental platinum and barium compounds .
Applications De Recherche Scientifique
Barium–oxoplatinum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Barium–oxoplatinum (1/1) is being explored for its potential use in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of advanced materials and coatings, as well as in the development of sensors and electronic devices .
Mécanisme D'action
The mechanism of action of barium–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and nucleic acids, affecting their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium sulfate: Used as a contrast agent in medical imaging.
Platinum oxides: Utilized in catalytic converters and other industrial applications
Uniqueness
Barium–oxoplatinum (1/1) is unique due to its combination of barium and platinum, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with other similar compounds .
Conclusion
Barium–oxoplatinum (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable material for research and development.
Propriétés
Numéro CAS |
50957-65-8 |
|---|---|
Formule moléculaire |
BaOPt |
Poids moléculaire |
348.41 g/mol |
InChI |
InChI=1S/Ba.O.Pt |
Clé InChI |
BIGXVYHHNTVTIZ-UHFFFAOYSA-N |
SMILES canonique |
O=[Pt].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


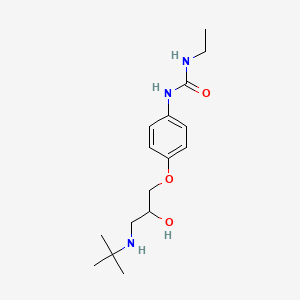

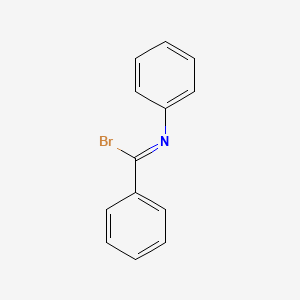
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
